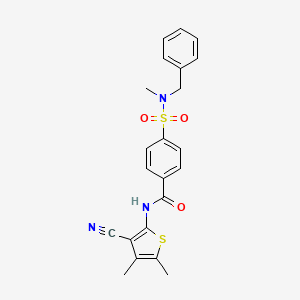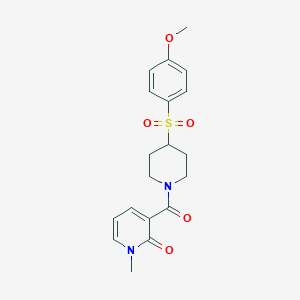![molecular formula C9H5F3LiN3O2 B2946147 Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197061-76-8](/img/structure/B2946147.png)
Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds like 3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) are known for their high oxidative stability, low volatility, and non-flammability . They are often used as electrolyte solvents for high-energy density lithium batteries .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and varied. For instance, in the case of FEON, the maximum coordination number of 3 for FEON molecules in the solvation structure is disclosed through molecular dynamics simulation combined with Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy measurements .Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, the solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .Physical And Chemical Properties Analysis
Fluorinated compounds are known for their high oxidative stability, low volatility, and non-flammability . These properties make them suitable for use in high-energy density lithium batteries .Aplicaciones Científicas De Investigación
Lithium-Ion Battery Electrolyte Enhancement
This compound is used to improve the thermal stability of lithium-ion battery electrolytes. By adding flame retardant additives like tris (2,2,2-trifluoroethyl) phosphite (TTFP), the safety of lithium batteries can be significantly enhanced. The modified electrolyte shows delayed exothermic peaks, reduced heat generation, and improved flash points, which contribute to a lower hazard degree under high-temperature conditions .
Non-Flammable Electrolytes for Safer Batteries
The research into non-flammable electrolytes for lithium-ion batteries is crucial for developing safer energy storage systems. The compound contributes to the creation of less reactive electrolytes to Li-metal electrodes, ensuring good stability and high Coulombic efficiency for Li-metal plating and stripping in Li–Cu half cells .
Flame Retardancy in Battery Systems
As a flame retardant, this compound is synthesized and added to electrolytes to reduce the flammability of lithium-ion batteries. This application is particularly important for resolving safety issues associated with battery fires and explosions. The addition of such compounds significantly decreases the self-extinguishing time of the electrolyte .
Ion-Solvation Structure Analysis
The structure and properties of lithium salt solutions based on tris (2,2,2-trifluoroethyl)phosphate (TFEP) solvent have been studied to design safer electrolyte systems for large-sized lithium-ion battery applications. The ion-solvation structure greatly depends on the anionic species in the salt, and this compound plays a role in determining the electrochemical oxidation potential and polarization behavior of battery electrodes .
Electrolyte Additive for Thermal Stability
This compound is investigated as an electrolyte additive to enhance the thermal stability of lithium-ion batteries. It is compared with other mixtures to determine its effectiveness in maintaining battery performance while preventing thermal runaway and related hazards .
Enhancing Energy Storage Systems
The compound is part of ongoing research to improve the performance of energy storage systems like lithium-ion batteries. It is involved in studies focused on increasing energy density, operating voltage, and charge/discharge cycles, making it an integral part of the future of green energy and electric vehicles .
Mecanismo De Acción
Target of Action
The primary target of Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is the lithium-ion battery (LIB) . This compound, also known as Tris(2,2,2-trifluoroethyl) phosphite (TTFP), is used as a flame retardant additive in the electrolyte of LIBs .
Mode of Action
TTFP interacts with the electrolyte in LIBs to suppress ignition and explosion . It maintains the typical performance of the battery while enhancing its safety . The addition of TTFP to the electrolyte effectively delays the heat release peak, reduces the heat quantity, increases the flash point (FP), and reduces the self-extinguishing time (SET) .
Biochemical Pathways
The action of TTFP involves the thermal stability of the electrolyte in LIBs . During the heating process, the addition of TTFP to the electrolyte delays the heat release peak, reduces the heat quantity, and increases the FP . This results in a lower hazard level of the electrolyte under high-temperature conditions compared to before the addition of the additive .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of battery chemistry, we can consider the analogous concept of how TTFP is distributed within the electrolyte of the LIB. TTFP is added to the electrolyte where it interacts with the other components to enhance the thermal stability of the LIB .
Result of Action
The result of TTFP’s action is a safer and more stable LIB . The addition of TTFP to the electrolyte effectively reduces the risk of ignition and explosion, making the LIB safer to use . It also maintains the typical performance of the battery, ensuring that the LIB can still function effectively .
Action Environment
The action of TTFP is influenced by the temperature of the environment . In high-temperature environments, the addition of TTFP to the electrolyte effectively reduces the hazard level of the electrolyte . This makes TTFP a valuable additive for enhancing the safety of LIBs in various environmental conditions .
Propiedades
IUPAC Name |
lithium;3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2.Li/c10-9(11,12)4-15-6-5(2-1-3-13-6)14-7(15)8(16)17;/h1-3H,4H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPKXIRLNZIBL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(N=C1)N(C(=N2)C(=O)[O-])CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)
![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2946082.png)
![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)


![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)
